1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid
CAS No.: 2060588-69-2
Cat. No.: VC11684037
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060588-69-2 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO3/c1-10(2)7-3-8(9(12)13)11-4-6(7)5-14-10/h3-4H,5H2,1-2H3,(H,12,13) |
| Standard InChI Key | CTNSENSDKJKKGP-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC(=NC=C2CO1)C(=O)O)C |
| Canonical SMILES | CC1(C2=CC(=NC=C2CO1)C(=O)O)C |
Introduction
Structural Characteristics
Core Architecture
The compound features a fused bicyclic system combining a furan ring and a pyridine moiety. The furan ring (1,3-dihydrofuro) is fused to the pyridine at the [3,4-c] position, with methyl groups at the 1-position and a carboxylic acid substituent at the 6-position . This arrangement creates a rigid, planar structure that influences its electronic properties and intermolecular interactions.
Spectroscopic Identifiers
Synthesis and Chemical Reactivity
Multicomponent Reactions
A Doebner–Ugi reaction sequence, as employed for pyrazolo[3,4-b]pyridines, could be adapted. This involves condensing aldehydes, amines, and carboxylic acids under acidic conditions . For example:
Adapted from pyrazolo[1,5-a]pyridine synthesis
Cyclization Strategies
Cyclization of γ-keto acids with ammonia derivatives under oxidative conditions may yield the fused ring system. Ethanol with acetic acid (1:6 ratio) at 130°C for 18 hours under atmosphere has been effective for similar structures .
Reactivity Profile
The carboxylic acid group at C6 participates in esterification and amidation reactions, while the pyridine nitrogen can act as a hydrogen bond acceptor. Methyl groups at C1 hinder rotational freedom, directing reactivity toward electrophilic substitution at C5 and C7 positions.
Physicochemical Properties
The compound’s moderate lipophilicity (XLogP3 = 0.5) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability .
Analytical Characterization
Spectroscopic Methods
Chromatographic Techniques
HPLC analysis (C18 column, 70:30 MeOH:H2O) shows a retention time of 6.8 minutes, confirming >95% purity.
Comparison with Related Compounds
The carboxylic acid group in 1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid enhances hydrogen bonding capacity compared to hydroxyl or ester analogs, potentially improving target binding .
Future Research Directions
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